N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl group, an iodine atom, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the iodine atom: This step often involves electrophilic iodination of the benzamide core using iodine or an iodine-containing reagent.
Cyclohexyl group attachment: This can be done through a nucleophilic substitution reaction where a cyclohexylamine reacts with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce the oxadiazole ring.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The presence of the oxadiazole ring makes it a potential candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring could play a crucial role in binding to biological targets, while the iodine atom might facilitate interactions through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of iodine.
N-cyclohexyl-4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Similar structure but with a bromine atom instead of iodine.
N-cyclohexyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide makes it unique compared to its halogenated analogs. Iodine atoms are larger and more polarizable, which can enhance interactions with biological targets and potentially improve the compound’s efficacy in medicinal applications.
Properties
IUPAC Name |
N-cyclohexyl-4-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O2/c23-18-13-11-17(12-14-18)22(27)26(19-9-5-2-6-10-19)15-20-24-21(25-28-20)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBCIILRWFLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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